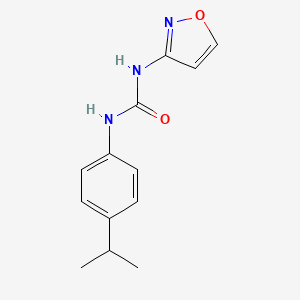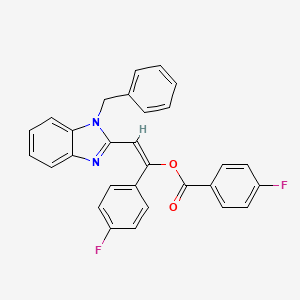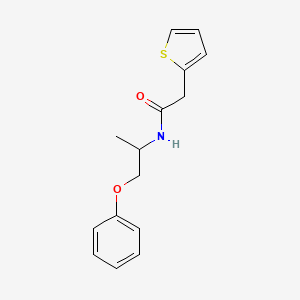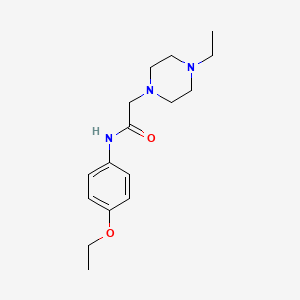![molecular formula C24H21NO2S B5419228 N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide](/img/structure/B5419228.png)
N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide, also known as MTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. MTA belongs to the family of thiosemicarbazones, which are organic compounds that have shown antitumor activity in various cancer cell lines.
作用機序
The mechanism of action of N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This compound has also been shown to induce oxidative stress and inhibit the expression of anti-apoptotic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. This compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and DNA damage. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that promotes cell survival and proliferation. Additionally, this compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tumor invasion and metastasis.
実験室実験の利点と制限
One of the main advantages of N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide is its potential as a novel chemotherapeutic agent for cancer treatment. This compound has been shown to exhibit antitumor activity in various cancer cell lines, making it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound to better understand its antitumor activity. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials.
合成法
N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide can be synthesized through a multistep process that involves the reaction of 4-(methylthio)benzaldehyde with 3-acetyl-4-hydroxyphenylacetic acid, followed by the reaction of the resulting product with phenylhydrazine and acetic anhydride. The final product is obtained through the condensation of the intermediate with 4-(methylthio)phenylacetyl chloride and phenylacetic acid.
科学的研究の応用
N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound exhibits antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
特性
IUPAC Name |
N-[4-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S/c1-28-22-14-7-18(8-15-22)9-16-23(26)20-10-12-21(13-11-20)25-24(27)17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,25,27)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNHKJCFMZOCFF-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-{4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5419148.png)
![ethyl 4-({4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5419158.png)
![3,3-dimethyl-1-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-2-butanone](/img/structure/B5419167.png)

![N-cyclopentyl-N'-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}pyrrolidin-3-yl)methyl]urea](/img/structure/B5419175.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5419178.png)
![ethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5419179.png)
![7-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419194.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5419199.png)

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5419214.png)
![2-[2-(3-bromo-4-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5419232.png)

